5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Medicinal Chemistry Synthetic Intermediates Chiral Resolution

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 59376-81-7), with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol, is a chlorinated tetrahydronaphthalene derivative featuring a primary amine group at the 1-position. The compound exists as a racemic mixture and is a versatile synthetic intermediate, with its chiral resolutions, such as (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213364-80-7) and (1R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213589-52-6), also commercially available.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 59376-81-7
Cat. No. B1317458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS59376-81-7
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC=C2)Cl)N
InChIInChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2
InChIKeyMPNOKRDWQNPAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 59376-81-7) Procurement & Research Grade Chemical Overview


5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 59376-81-7), with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol, is a chlorinated tetrahydronaphthalene derivative featuring a primary amine group at the 1-position . The compound exists as a racemic mixture and is a versatile synthetic intermediate, with its chiral resolutions, such as (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213364-80-7) and (1R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213589-52-6), also commercially available . It is primarily procured for research and development purposes, including medicinal chemistry and agrochemical synthesis .

Why 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Replaced by Generic Analogs in Research


The selection of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine over close analogs is driven by a confluence of factors that are not interchangeable. While alternative compounds like 5-chloro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 63823-25-6) [1] or non-halogenated 1,2,3,4-tetrahydronaphthalen-1-amine (CAS 23357-52-0) share the core tetralin scaffold, their regio- and stereochemical differences lead to divergent chemical reactivity and biological target engagement. The specific placement of the chlorine atom and primary amine on the same aromatic ring (5-position) and saturated ring (1-position) creates a unique electronic and steric environment [2]. Furthermore, procurement involves distinct supply chain dynamics for the racemate versus its enantiopure forms, which are critical for asymmetric synthesis and chiral drug discovery, preventing simple substitution based on nominal structural similarity [3].

Quantitative Differentiation of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine from Structural Analogs


Regiochemical Distinction: 1-Amine vs. 2-Amine Substitution in 5-Chlorotetralins

The substitution of the amine group at the 1-position, as opposed to the 2-position (e.g., 5-chloro-1,2,3,4-tetrahydronaphthalen-2-amine), yields a compound with distinct stereochemical and reactivity properties. The 1-amine derivative is a chiral molecule, enabling resolution into its enantiopure forms, (R) and (S), which are critical for stereospecific interactions in biological systems. In contrast, the 2-amine derivative exhibits different conformational constraints and lacks this specific stereochemical handle at the 1-position [1].

Medicinal Chemistry Synthetic Intermediates Chiral Resolution

Stability and Handling Advantage of the Hydrochloride Salt Form

The free base, 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, is susceptible to degradation. To enhance stability and facilitate handling, it is often procured and used as its hydrochloride salt (e.g., CAS 90869-51-5). This salt form exhibits significantly improved long-term stability under ambient conditions and increased aqueous solubility compared to the free base [1]. While direct comparative stability data is not available, the hydrochloride salt's molecular weight of 218.12 g/mol (vs. 181.66 g/mol for the free base) reflects this chemical modification .

Pharmaceutical Development Chemical Storage Assay Development

Procurement Cost and Availability Comparison: Racemate vs. Enantiopure Forms

A quantitative cost analysis reveals a significant difference in the procurement of the racemic mixture versus its enantiopure constituents. As of the latest vendor data, the racemic 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 59376-81-7) is priced at approximately ¥1365 for 100mg (98% purity) . In contrast, the enantiomerically pure (S)-enantiomer (CAS 1213364-80-7) is not listed with comparable pricing, suggesting a premium for chirally resolved materials. This price disparity reflects the added synthetic and purification steps required for enantiomer resolution, directly impacting project budgets.

Procurement Chiral Synthesis Cost-Benefit Analysis

Application-Driven Differentiation: Role as a Versatile Scaffold for Serotonin Transporter (SERT) Ligands

Literature indicates that 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives have been employed as key intermediates in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents [1]. While explicit binding affinity data (Ki) for the target compound itself is not publicly available in a comparative format, its structural framework is foundational for creating bioactive molecules with potential antidepressant and anxiolytic properties. In contrast, the closely related analog 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS not specified in source) is more often associated with antimicrobial research , demonstrating a clear divergence in application based on halogenation pattern.

Medicinal Chemistry CNS Drug Discovery SSRI Development

Computational Interaction Potential: In Silico Docking Scores for Tetralin-Amine Analogs Against Cholinesterases

A study on novel tetrahydronaphthalene-1-amine based analogs evaluated their potential as cholinesterase inhibitors through molecular docking. Although the target compound was not specifically tested, a close analog (Compound 4b) demonstrated an excellent interaction with acetylcholinesterase (AChE), achieving a docking score of 6228 and an ACE value of -101.33 kcal/mol, compared to the standard Eserine [1]. Another analog (Compound 4e) showed potent interaction with butyrylcholinesterase (BChE) with a score of 6028 and an ACE value of -258.53 kcal/mol [1]. These computational metrics provide a quantitative baseline, suggesting that the 1-amine tetralin scaffold, when appropriately substituted, exhibits favorable in silico interactions with key neurological targets.

Computational Chemistry Cholinesterase Inhibition Molecular Docking

Recommended Application Scenarios for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Procurement


Medicinal Chemistry: Scaffold for Novel CNS-Active Small Molecules

As a validated intermediate in the synthesis of SSRIs and other CNS agents [1], this compound is ideally suited for medicinal chemistry groups performing structure-activity relationship (SAR) studies. Its rigid tetralin core and the presence of a primary amine handle allow for systematic derivatization to explore new chemical space around key neurological targets. The cost advantage of the racemic mixture makes it a practical choice for initial screening libraries , while the availability of enantiopure forms enables follow-up studies on stereospecific binding and activity.

Chiral Synthesis: Benchmark Substrate for Asymmetric Reaction Development

The chiral nature of this compound renders it a valuable substrate or intermediate in the development and optimization of asymmetric synthetic methodologies. Its use in catalytic hydrogenation and other stereoselective transformations is documented [1]. Research groups focused on inventing new chiral catalysts or refining existing asymmetric processes can employ this amine as a benchmark, comparing reaction yields and enantiomeric excess (ee) against established literature procedures.

Neurological Disease Research: Tool for Probing Cholinesterase Interactions

Supported by in silico docking studies on close structural analogs, which demonstrated high interaction scores with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1], this compound and its derivatives represent promising starting points for investigating cholinesterase inhibition. Procurement of the compound enables the synthesis of focused libraries for enzymatic assays, with the goal of identifying new leads for Alzheimer's disease or other conditions involving cholinergic dysfunction.

Agrochemical Discovery: Building Block for Novel Crop Protection Agents

The compound is recognized as a versatile building block in the synthesis of novel pesticides and herbicides [1]. Its structural features allow for the design of molecules with targeted activity and potentially improved environmental profiles. Agrochemical research groups can utilize this amine to synthesize and screen new classes of fungicides or insecticides, leveraging the distinct electronic and steric properties conferred by the 5-chloro substitution on the tetralin ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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